Tyrosinase Inhibition: Mixed-Type Mechanism with Distinct KI/KIS Profile Versus N-Phenyl Analog DABPT
In a direct head-to-head study on mushroom tyrosinase, 4-dimethylaminobenzaldehyde thiosemicarbazone (DABT, CAS 2929-81-9) and its N-phenyl analog DABPT were evaluated for monophenolase and diphenolase inhibition [1]. For monophenolase activity, DABT achieved an IC₅₀ of 1.54 μM compared to 1.78 μM for DABPT, representing a 13.5% stronger inhibition. However, for diphenolase activity, DABT was less potent (IC₅₀ = 2.01 μM) versus DABPT (IC₅₀ = 0.80 μM). Critically, the inhibition mechanism diverges fundamentally: DABT exhibits mixed-type inhibition with inhibition constants KI = 1.77 μM and KIS = 6.49 μM, whereas DABPT displays non-competitive inhibition with KI = 0.77 μM [1]. This mechanistic distinction means DABT can bind both the free enzyme (E) and the enzyme–substrate complex (ES), offering a different regulatory profile for formulation design. A Chinese patent (CN101040824A) has already claimed DABT specifically as a tyrosinase-inhibiting whitening agent in cosmetic preparations [2].
| Evidence Dimension | Tyrosinase inhibition – monophenolase IC₅₀ |
|---|---|
| Target Compound Data | 1.54 μM (DABT) |
| Comparator Or Baseline | 1.78 μM (DABPT, N-phenyl analog) |
| Quantified Difference | DABT IC₅₀ 13.5% lower (more potent) on monophenolase |
| Conditions | Mushroom tyrosinase, in vitro enzymatic assay, pH and temperature per standard protocol (Yang et al., 2013) |
Why This Matters
For procurement targeting tyrosinase-inhibitor development, the mixed-type mechanism of DABT provides a distinct pharmacological profile from non-competitive N-phenyl analogs, which directly impacts formulation strategy and intellectual property positioning.
- [1] Yang, M.-H.; Chen, C.-M.; Hu, Y.-H.; Zheng, C.-Y.; Li, Z.-C.; Ni, L.-L.; Sun, L.; Chen, Q.-X. Inhibitory Kinetics of DABT and DABPT as Novel Tyrosinase Inhibitors. Journal of Bioscience and Bioengineering 2013, 115 (5), 514–517. DOI: 10.1016/j.jbiosc.2012.11.019. View Source
- [2] Application of Dimethylaminobenzaldehyde Thiosemicarbazide in Whitening Cosmetics. Chinese Patent CN101040824A, filed 2007. https://patents.google.com/patent/CN101040824A/en. View Source
